

# A Technical Guide to the Solubility and Dissolution Characteristics of Cilazapril

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## Compound of Interest

Compound Name: *Cilazapril hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core solubility and dissolution characteristics of cilazapril. Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.<sup>[1][2][3][4]</sup> As a prodrug, it is rapidly absorbed and hydrolyzed in the liver to its active metabolite, cilazaprilat.<sup>[5][6][7]</sup> Understanding its physicochemical properties, particularly solubility and dissolution, is critical for the development of stable, bioavailable, and effective pharmaceutical formulations.

## Physicochemical Properties of Cilazapril

Cilazapril is a white to off-white crystalline powder.<sup>[8][9]</sup> Its fundamental properties are summarized below, influencing its behavior in various solvent systems and physiological environments.

Property	Value	Source
Molecular Formula	C22H31N3O5	[1][8]
Molecular Weight	417.50 g/mol	[1][7][8]
Melting Point	98 °C (with decomposition)	[7][8][9]
pKa1	3.3	[8][10]
pKa2	6.4 / 6.5	[8][10]
Log P (Partition Coefficient)	0.8 (octanol/pH 7.4 buffer at 22°C)	[7][8][9]
Appearance	White to off-white crystalline powder	[8][9]

## Solubility Characteristics

Cilazapril is described as slightly soluble in water.[9][10] Its solubility in various solvents is a key factor for both formulation development and non-clinical research. The hydrated form, cilazapril monohydrate, is often used in formulations and is known to enhance the drug's stability and solubility.[6]

Solvent / Medium	Solubility	Temperature	Source
Water	0.5 g / 100 mL (5 mg/mL)	25 °C	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Methanol	Freely soluble	Not Specified	<a href="#">[10]</a>
Methylene Chloride	Freely soluble	Not Specified	<a href="#">[10]</a>
DMSO	≥ 100 mg/mL	Not Specified	<a href="#">[11]</a>
0.1 M NaOH	14.29 mg/mL (with sonication, warming, and pH adjustment)	Not Specified	<a href="#">[11]</a>
Phosphate Buffer (50 mM)	Moderate to low (specific value not provided)	pH 7.4	<a href="#">[12]</a>
10% DMSO / 90% Corn Oil	≥ 3 mg/mL	Not Specified	<a href="#">[11]</a>
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 3 mg/mL	Not Specified	<a href="#">[11]</a>

## Dissolution Characteristics

The dissolution of cilazapril from a solid dosage form is a prerequisite for its absorption and subsequent conversion to the active cilazaprilat. Ingestion of food concurrently with administration can delay absorption and reduce the bioavailability of cilazaprilat by approximately 14%.[\[3\]](#) While a specific, universally adopted USP monograph for cilazapril dissolution is not readily available in public databases, a standard method for immediate-release solid oral dosage forms can be employed. The FDA and USP databases provide general methods that can be adapted.[\[13\]](#)[\[14\]](#) The dissolution process is critical as it influences the rate at which the drug becomes available for absorption.[\[15\]](#)

## Experimental Protocols

## Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[\[16\]](#)

Objective: To determine the equilibrium solubility of cilazapril in aqueous media across a physiological pH range.

Materials:

- Cilazapril powder
- pH Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[\[16\]](#)
- Shaking incubator or water bath capable of maintaining  $37 \pm 1$  °C
- Centrifuge
- Validated analytical method (e.g., HPLC-UV) to quantify cilazapril concentration
- Calibrated pH meter

Methodology:

- Preparation: Prepare the required pH buffers and bring them to 37 °C.[\[16\]](#)
- Addition of Drug: Add an excess amount of cilazapril powder to flasks containing a known volume of each buffer. The presence of undissolved solid is necessary to ensure saturation. [\[17\]](#)
- Equilibration: Place the flasks in a shaking incubator set at  $37 \pm 1$  °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary assessments.[\[17\]](#)
- Sample Withdrawal: At designated time points (e.g., 12, 24, and 48 hours), withdraw aliquots from the clear supernatant. To avoid aspirating solid particles, samples can be centrifuged prior to collection.

- pH Measurement: Measure and record the pH of the saturated solution at the end of the experiment.[\[16\]](#)
- Quantification: Filter the samples if necessary (validating for non-adsorption to the filter) and dilute appropriately. Analyze the concentration of dissolved cilazapril using a validated analytical method.
- Analysis: Equilibrium is confirmed when consecutive measurements show a constant solubility value. The lowest solubility value obtained across the pH range of 1.2 to 6.8 is used for BCS classification.[\[16\]](#)

## In Vitro Dissolution Test for Immediate-Release Tablets

This protocol outlines a general procedure based on USP General Chapter <711> Dissolution.[\[15\]](#)

Objective: To measure the rate and extent of cilazapril release from a solid dosage form (e.g., tablet).

Apparatus:

- USP Apparatus 2 (Paddle Method) is commonly used for tablets.[\[18\]](#)
- Dissolution Vessels (typically 900 mL or 1000 mL)
- Water bath to maintain  $37 \pm 0.5$  °C
- Validated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Methodology:

- Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid) and deaerate it. Pour the medium into the vessels and allow it to equilibrate to  $37 \pm 0.5$  °C.
- Apparatus Setup: Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

- Dosage Form Introduction: Place one cilazapril tablet into each vessel. A sinker may be used if the tablet floats.
- Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall. Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
- Analysis: Filter the samples and analyze for dissolved cilazapril concentration using a validated analytical method.
- Data Reporting: Calculate the cumulative percentage of the labeled drug amount dissolved at each time point and plot the results to generate a dissolution profile.

## Mandatory Visualizations

### Signaling Pathways and Pharmacokinetics

Cilazapril's therapeutic effect is mediated through the Renin-Angiotensin-Aldosterone System (RAAS). As a prodrug, it undergoes a critical metabolic conversion to become active.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)